2-Fluoro-6-iodo-4-methylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6FIO |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
2-fluoro-6-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI Key |
RCZUKGTZSGVVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Fluoro 6 Iodo 4 Methylphenol
Elucidation of Molecular Structure using Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in chemical analysis, providing unparalleled insight into the connectivity and environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of a compound's structure. In the case of 2-Fluoro-6-iodo-4-methylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for an unambiguous assignment of its complex substitution pattern on the phenol (B47542) ring.
Detailed research findings and specific data for the ¹H NMR spectrum of this compound are not publicly available in the searched scientific literature. The expected spectrum would provide crucial information on the chemical shifts and coupling constants of the aromatic and methyl protons, confirming their relative positions on the phenol ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| Ar-H (position 3) | 7.0 - 7.5 | Doublet of doublets | J(H,H), J(H,F) |
| Ar-H (position 5) | 6.8 - 7.3 | Doublet | J(H,H) |
| -CH₃ | 2.2 - 2.5 | Singlet | - |
Specific experimental ¹³C NMR data for this compound could not be retrieved from the surveyed scientific databases. The analysis of the ¹³C NMR spectrum would be instrumental in identifying all carbon atoms in the molecule, including the quaternary carbons bearing the fluorine, iodine, hydroxyl, and methyl groups, by their characteristic chemical shifts and couplings with fluorine.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-OH) | 150 - 155 |
| C-2 (C-F) | 155 - 160 (d, ¹J(C,F)) |
| C-3 | 120 - 125 |
| C-4 (C-CH₃) | 130 - 135 |
| C-5 | 115 - 120 |
| C-6 (C-I) | 85 - 95 |
No publicly available ¹⁹F NMR data for this compound was found in the conducted research. ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The spectrum would show a single resonance for the fluorine atom, and its coupling with neighboring protons would further confirm the substitution pattern on the aromatic ring.
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Experimental FT-IR spectra for this compound are not available in the public domain. The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C-F, and C-I bonds, as well as aromatic C=C stretching vibrations.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200 - 3600 | Broad, Medium-Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2960 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch | 1200 - 1300 | Strong |
| C-F stretch | 1100 - 1200 | Strong |
Despite a thorough search of available scientific databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Raman) for the specific compound this compound could not be located. The information presented in the tables is based on predicted values derived from the analysis of structurally related compounds. A full and detailed experimental characterization would be necessary to confirm these predictions and provide a definitive structural elucidation of this compound.
Electronic Absorption Properties via Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of an organic molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are intrinsically linked to the nature of its chromophores and the electronic transitions that can be induced by the absorption of UV or visible light. For aromatic compounds like phenols, the benzene (B151609) ring constitutes the primary chromophore. The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring.
In the case of this compound, the phenolic hydroxyl group (-OH) and the methyl group (-CH3) are electron-donating groups, which typically cause a bathochromic (red) shift of the absorption bands of the benzene ring. Conversely, the halogen substituents, fluorine and iodine, are electron-withdrawing through induction but can also participate in resonance, making their net effect on the absorption spectrum more complex.
While specific UV-Vis data for this compound is not available, data for the related compound, 2-iodo-4-methylphenol, can provide some insight. The NIST WebBook reports a UV/Visible spectrum for this compound, though specific λmax values are not detailed in the available summary. Generally, phenols exhibit two main absorption bands in the UV region, originating from π → π* transitions. For phenol itself, these bands appear around 210 nm and 270 nm. The presence of the iodo and methyl groups would be expected to shift these bands. The heavy iodine atom, in particular, can influence the electronic transitions through spin-orbit coupling.
A hypothetical UV-Vis spectrum for this compound would likely show absorption maxima shifted from those of phenol, reflecting the combined electronic effects of the fluoro, iodo, and methyl substituents. Precise determination of these shifts would require experimental measurement.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern upon ionization.
The molecular weight of this compound (C₇H₆FIO) is 251.02 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 252. The presence of iodine, which is monoisotopic (¹²⁷I), would simplify the isotopic pattern of the molecular ion.
The fragmentation of substituted phenols in mass spectrometry is well-documented. For this compound, several fragmentation pathways can be postulated based on the stability of the resulting fragments. Common fragmentation patterns for phenols include the loss of a hydrogen atom, the loss of CO, and cleavage of the substituents.
Given the structure of this compound, likely fragmentation pathways would include:
Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 237.
Loss of a fluorine atom (•F): resulting in a fragment at m/z 233.
Loss of an iodine atom (•I): a very probable fragmentation due to the relative weakness of the C-I bond, which would produce a significant peak at m/z 125.
Loss of CO: a common fragmentation for phenols, which would lead to a fragment ion after initial rearrangements.
The relative intensities of these fragment peaks would depend on the ionization energy and the stability of the resulting ions and neutral fragments. The most intense peak in the spectrum (the base peak) would correspond to the most stable fragment ion formed. Without experimental data, the precise fragmentation pattern remains speculative.
Solid-State Structural Investigations using X-ray Diffraction
Crystal Structure Determination and Geometric Parameter Analysis
As no published crystal structure for this compound exists, a detailed analysis of its geometric parameters is not possible. However, based on the known structures of similar substituted phenols, we can predict certain features. The benzene ring would be expected to be largely planar. The C-F, C-I, C-C, and C-O bond lengths and the bond angles would be influenced by the electronic and steric effects of the substituents. For instance, the presence of the bulky iodine atom adjacent to the fluorine and hydroxyl groups would likely lead to some steric strain, which might be relieved by slight distortions in the bond angles around the substituted carbon atoms.
A hypothetical data table of selected geometric parameters is presented below, based on typical values for similar structures.
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-I Bond Length | ~2.10 Å |
| C-O Bond Length | ~1.36 Å |
| C-C (aromatic) | ~1.39 Å |
| C-C-C (ring angle) | ~120° |
Note: These are estimated values and would require experimental verification through X-ray diffraction analysis.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding
In the solid state, the molecules of this compound would be held together by a network of intermolecular interactions. The phenolic hydroxyl group is a classic hydrogen bond donor and can also act as an acceptor. Therefore, strong O-H···O hydrogen bonds would be expected to be a dominant feature in the crystal packing, likely forming chains or dimeric motifs.
Furthermore, the presence of both fluorine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the oxygen atom of the hydroxyl group or the fluorine atom of a neighboring molecule. The iodine atom, being larger and more polarizable than fluorine, is a particularly effective halogen bond donor. Thus, C-I···O or C-I···F halogen bonds could play a significant role in the crystal packing. The interplay between hydrogen bonding and halogen bonding would ultimately dictate the supramolecular architecture of the crystal.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and it can be colored to map various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.
Without a crystal structure, a Hirshfeld surface analysis cannot be performed for this compound. However, if a structure were available, the analysis would likely reveal:
Prominent red spots on the d_norm surface corresponding to the O-H···O hydrogen bonds.
Potentially significant red spots indicating C-I···O or C-I···F halogen bonds.
A high percentage of H···H contacts in the fingerprint plot, which is typical for organic molecules.
Distinct spikes in the fingerprint plot corresponding to the O···H and I···O/F contacts, quantifying the contributions of hydrogen and halogen bonding, respectively.
The relative contributions of these interactions would provide a detailed understanding of the forces governing the solid-state assembly of this compound.
Computational Chemistry and Theoretical Studies of 2 Fluoro 6 Iodo 4 Methylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-6-iodo-4-methylphenol. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic landscape and its implications for chemical reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems, offering a favorable balance between accuracy and computational cost. For substituted phenols, DFT methods are routinely used to predict a variety of ground-state properties with a high degree of reliability. karazin.ua
The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, which corresponds to a minimum on the potential energy surface. For halogenated phenols, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. karazin.uasemanticscholar.org The optimized molecular structure represents an isolated molecule in the gas phase at equilibrium. semanticscholar.org Energetic profiling can also be performed to identify the most stable conformers and to analyze the potential energy surface of the molecule. researchgate.net
Illustrative Optimized Geometrical Parameters Below is a hypothetical table of selected optimized geometrical parameters for this compound, derived from typical values for similar substituted phenols.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-F | 1.35 | C-C-F | 118.0 |
| C-I | 2.10 | C-C-I | 121.0 |
| C-O | 1.36 | C-C-O | 120.0 |
| O-H | 0.96 | C-O-H | 109.0 |
| C-C (aromatic) | 1.39 (avg) | ||
| C-H (methyl) | 1.09 (avg) |
This table is for illustrative purposes and is based on general values for related compounds.
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net These calculations provide the fundamental vibrational modes of the molecule, which can be assigned to specific stretching, bending, and torsional motions of the atoms. researchgate.net For benzene (B151609) derivatives, C-C stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net
Illustrative Predicted Vibrational Frequencies The following table presents a hypothetical selection of predicted vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3600 |
| C-H Stretch (aromatic) | 3100 |
| C-H Stretch (methyl) | 2950 |
| C=C Stretch (aromatic) | 1600, 1480 |
| C-F Stretch | 1250 |
| C-O Stretch | 1200 |
| C-I Stretch | 550 |
This table is for illustrative purposes and is based on general values for related compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. atauni.edu.tr A large HOMO-LUMO gap suggests high stability and low reactivity. atauni.edu.tr The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Illustrative HOMO-LUMO Properties This table provides hypothetical HOMO-LUMO energies and the resulting energy gap for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -8.75 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 7.50 |
This table is for illustrative purposes and is based on general values for related compounds.
DFT calculations can also be used to predict various spectroscopic parameters. The gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H). researchgate.net As mentioned previously, vibrational frequency calculations provide theoretical IR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Determination
While DFT is widely used, ab initio methods, which are based on first principles without the use of empirical parameters, can provide even higher accuracy for electronic structure determination, albeit at a greater computational expense. karazin.ua Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain highly accurate energies and molecular properties. For substituted phenols, Hartree-Fock methods have been used in conjunction with DFT to provide a comparative analysis of the electronic structure. karazin.uaresearchgate.net These high-level calculations can serve as a benchmark for validating the results obtained from more computationally efficient DFT methods.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable concept in computational chemistry for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Typically, red and yellow areas represent negative potential (electron-rich regions), while blue areas signify positive potential (electron-poor regions).
For this compound, the MEP would be significantly influenced by its diverse substituents. The hydroxyl (-OH) group's oxygen atom is highly electronegative and would be a region of strong negative potential, making it a likely site for electrophilic attack. The fluorine atom, being the most electronegative element, will also contribute to a negative potential region. In contrast, the hydrogen atom of the hydroxyl group will exhibit a strong positive potential, rendering it susceptible to nucleophilic attack and indicating its acidic nature.
Theoretical Prediction of Chemical Reactivity Descriptors
Chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. These are categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactive sites within the molecule.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key global descriptors include:
Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as μ^2 / (2η), where μ is the chemical potential.
The interplay of the electron-donating methyl group and the electron-withdrawing fluoro and iodo groups in this compound will determine its global reactivity. The presence of multiple electronegative atoms would likely lead to a lower HOMO energy and a higher LUMO energy, resulting in a larger HOMO-LUMO gap and consequently, a higher hardness value, indicating greater stability. atauni.edu.tr Studies on other substituted phenols have shown that such descriptors are valuable in rationalizing experimental findings. researchgate.netresearchgate.net
Below is an illustrative table of calculated global reactivity descriptors for some related phenolic compounds, demonstrating the influence of different substituents.
| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| p-Methylphenol | 3.21 | 0.31 | 0.870 |
| p-Aminophenol | - | - | 0.8857 |
| p-Nitrophenol | - | - | 3.064 |
| (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol | 3.4271 | 0.2918 | 8.4750 |
| (E)-2,4-di-tert-butyl-6-((3-iodo-4-methylphenylimino)methyl)phenol | 3.4706 | 0.2881 | 9.9955 |
Note: The data for p-methylphenol, p-aminophenol, and p-nitrophenol are from a study on the chemical reactivity of p-substituted phenols. imist.ma The data for the Schiff bases are from a study on (E)-2,4-di-tert-butyl-6-((4-fluorophenylimino)methyl)phenol and its iodo-substituted analogue. atauni.edu.tr Missing data is indicated by "-".
Local Reactivity Descriptors (Fukui Functions)
Fukui functions are local reactivity descriptors that indicate the most likely sites for electrophilic and nucleophilic attack within a molecule. scm.com The Fukui function for nucleophilic attack (f+) identifies sites susceptible to attack by nucleophiles, while the Fukui function for electrophilic attack (f-) points to sites prone to attack by electrophiles. faccts.de
In this compound, the directing effects of the substituents can be used to predict the regions with the highest Fukui function values. The hydroxyl group is strongly activating and ortho-, para-directing for electrophilic attack. The methyl group is also activating and ortho-, para-directing. The fluorine and iodine atoms are deactivating but also ortho-, para-directing.
Given the substitution pattern, the following predictions can be made for the local reactivity of the aromatic ring:
Electrophilic Attack: The positions ortho and para to the powerful hydroxyl group are the most activated. Since the 2- and 6- positions are occupied, the remaining open positions on the ring (positions 3 and 5) will be the primary sites for electrophilic attack, with the relative reactivity influenced by the other substituents.
Nucleophilic Attack: Regions with high positive charge density, such as the hydrogen of the hydroxyl group and potentially the carbon atoms attached to the electronegative fluorine and iodine, would be the most likely sites for nucleophilic attack.
The following table provides a conceptual summary of the expected local reactivity based on Fukui functions.
| Atom/Region | Expected Site for Electrophilic Attack (High f-) | Expected Site for Nucleophilic Attack (High f+) |
|---|---|---|
| Aromatic Ring (C3, C5) | ✔️ | |
| Hydroxyl Oxygen | ✔️ | |
| Hydroxyl Hydrogen | ✔️ | |
| Carbon attached to Fluorine (C2) | ✔️ | |
| Carbon attached to Iodine (C6) | ✔️ |
Conformational Analysis and Intramolecular Interactions
Conformational analysis of this compound would primarily focus on the orientation of the hydroxyl group relative to the adjacent fluoro and iodo substituents. lumenlearning.com Rotation around the C-O bond can lead to different conformers with varying stabilities.
A key aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho-halogen atoms. Theoretical and spectroscopic investigations of 2-halophenols have shown that weak intramolecular hydrogen bonds can exist, particularly with less electronegative halogens like chlorine and bromine. rsc.org While fluorine is highly electronegative, its small size can sometimes lead to less favorable geometries for hydrogen bonding compared to larger halogens.
For this compound, several conformers are possible, with the relative energies determined by a balance of steric repulsion and potential intramolecular interactions. The most stable conformers would likely involve the hydroxyl group oriented in a way that minimizes steric hindrance with the bulky iodine atom while potentially forming a weak intramolecular hydrogen bond with either the fluorine or iodine atom.
The following table summarizes the plausible conformers and the key interactions influencing their stability.
| Conformer | Description of OH Orientation | Potential Stabilizing/Destabilizing Interactions |
|---|---|---|
| Conformer A | OH points towards Fluorine | Potential O-H···F intramolecular hydrogen bond; steric repulsion with Fluorine. |
| Conformer B | OH points towards Iodine | Potential O-H···I intramolecular hydrogen bond; significant steric repulsion with Iodine. |
| Conformer C | OH points away from both halogens | Minimized steric repulsion with ortho substituents. |
Solvation Effects on Molecular Properties and Reactivity
The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Computational chemistry employs solvation models to simulate these effects. These models can be broadly classified as implicit, where the solvent is treated as a continuous medium, or explicit, where individual solvent molecules are included in the calculation. researchgate.net
For this compound, a polar molecule, solvation is expected to have a pronounced effect. In polar protic solvents like water or ethanol, the molecule can act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the oxygen and halogen atoms). These specific interactions would stabilize the molecule and influence its conformational preferences. For instance, strong intermolecular hydrogen bonding with the solvent could disrupt any weak intramolecular hydrogen bonds. tandfonline.com
The choice of solvent would also impact the molecule's reactivity. The free energies of hydration of substituted phenols have been shown to be linearly related to the Hammett σ-parameters of the substituents, indicating a strong dependence of solvation on the electronic nature of the molecule. rsc.org In a polar solvent, the transition states of reactions involving charged or polar species would be stabilized, potentially altering reaction rates and mechanisms compared to the gas phase or a nonpolar solvent. The ionization of the phenolic proton would also be highly dependent on the solvent's ability to stabilize the resulting phenoxide ion. canterbury.ac.nz
Reactivity and Mechanistic Investigations of 2 Fluoro 6 Iodo 4 Methylphenol
Aromatic Substitution Reactions
The reactivity of the aromatic ring in 2-Fluoro-6-iodo-4-methylphenol towards substitution reactions is influenced by the electronic and steric effects of the existing substituents.
Electrophilic Aromatic Substitution at Unsubstituted Positions
The hydroxyl (-OH) and methyl (-CH3) groups are activating and ortho-, para-directing, while the halogen atoms (-F, -I) are deactivating but also ortho-, para-directing. In this compound, the positions ortho and para to the strongly activating hydroxyl group are already substituted. The remaining unsubstituted positions are ortho to the methyl group and meta to the hydroxyl group. Electrophilic attack is therefore directed to the positions ortho and para to the activating groups. However, the steric hindrance from the adjacent iodine and fluorine atoms, as well as the electronic deactivation by the halogens, can influence the regioselectivity and rate of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
Nucleophilic Aromatic Substitution at Halogenated Centers
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In this compound, the presence of the electron-donating hydroxyl and methyl groups makes classical SNAr reactions less favorable. However, the relative reactivity of the carbon-halogen bonds can be exploited. The carbon-iodine bond is significantly weaker and the iodide ion is a much better leaving group than the fluoride (B91410) ion. Consequently, nucleophilic attack is more likely to occur at the carbon bearing the iodine atom. Such reactions often require harsh conditions or the use of metal catalysts. The mechanism typically proceeds through an addition-elimination pathway involving a transient, negatively charged Meisenheimer-like intermediate. nih.gov The stability of this intermediate is crucial and is influenced by the substituents on the ring. nih.gov
Functional Group Transformations Involving Halogen Atoms
The distinct reactivities of the fluorine and iodine atoms allow for selective transformations at these positions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netlibretexts.org The significant difference in the reactivity of the C-I and C-F bonds in this compound allows for highly selective cross-coupling reactions. The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) complex, which is the initial step in many cross-coupling cycles like Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. researchgate.netmdpi.com This selectivity enables the introduction of a wide range of substituents at the position of the iodine atom while leaving the C-F bond intact for potential subsequent transformations.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Resulting Bond |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | C-C |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | - | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | C-C (sp²-sp) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃/BINAP | NaOtBu | C-N |
| Ullmann Condensation | Alcohol | Pd(OAc)₂/dppf | Cs₂CO₃ | C-O |
Halogen Exchange Reactions
Halogen exchange (HALEX) reactions can be used to replace one halogen atom with another. In the context of this compound, it is conceivable to replace the iodine atom with another halogen, such as bromine or chlorine, using appropriate reagents. For instance, treatment with copper(I) bromide or chloride could potentially effect this transformation. Conversely, converting the more stable carbon-fluorine bond would require much more forcing conditions.
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.
Common transformations include etherification and esterification. Etherification, often carried out under Williamson ether synthesis conditions, involves deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). These reactions convert the phenol into ethers and esters, respectively, which can alter the compound's physical and chemical properties and serve as protecting groups in multi-step syntheses.
Table 2: Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagent | Base | Product Type |
|---|---|---|---|
| Etherification | Methyl iodide | K₂CO₃ | Anisole derivative |
| Etherification | Benzyl bromide | NaH | Benzyl ether |
| Esterification | Acetyl chloride | Pyridine | Acetate (B1210297) ester |
| Esterification | Benzoyl chloride | Et₃N | Benzoate ester |
Reactions at the Methyl Group
The methyl group of this compound represents a potential site for various chemical transformations, primarily through oxidation or free-radical halogenation. The electronic environment of the aromatic ring, influenced by the electron-donating hydroxyl and methyl groups, and the electron-withdrawing halogens, would modulate the reactivity of this benzylic position.
Oxidation: The methyl group could potentially be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using strong oxidizing agents. The choice of oxidant would be critical to achieve selectivity and avoid undesired reactions on the electron-rich phenol ring.
| Reagent Class | Potential Product | Reaction Conditions |
| Strong Oxidants (e.g., KMnO₄, CrO₃) | 2-Fluoro-6-iodo-4-carboxyphenol | Harsh conditions, potential for ring oxidation |
| Milder Oxidants (e.g., MnO₂, SeO₂) | 2-Fluoro-6-iodo-4-formylphenol | Milder conditions, may favor aldehyde formation |
Halogenation: Free-radical halogenation of the methyl group, typically initiated by UV light or a radical initiator, could introduce one or more halogen atoms. The reaction proceeds via a radical chain mechanism involving the formation of a benzylic radical intermediate. The stability of this intermediate would be influenced by the substituents on the aromatic ring.
| Reaction | Reagent | Product |
| Bromination | N-Bromosuccinimide (NBS), Initiator | 2-Fluoro-6-iodo-4-(bromomethyl)phenol |
| Chlorination | N-Chlorosuccinimide (NCS), Initiator | 2-Fluoro-6-iodo-4-(chloromethyl)phenol |
Exploration of Hypervalent Iodine Chemistry via Derivative Formation
The iodine atom in this compound provides a handle for the synthesis of hypervalent iodine(III) and iodine(V) compounds. These derivatives are valuable reagents in organic synthesis, capable of mediating a wide range of oxidative transformations.
The synthesis of hypervalent iodine compounds from iodoarenes typically involves oxidation in the presence of appropriate ligands. For this compound, this would lead to the formation of organo-λ³-iodanes.
Table of Potential Hypervalent Iodine Derivatives:
| Derivative Type | General Structure | Synthetic Precursors |
| (Diacetoxyiodo)arene | ArI(OAc)₂ | Peracetic acid, Acetic acid |
| (Bis(trifluoroacetoxy)iodo)arene | ArI(OCOCF₃)₂ | Trifluoroperacetic acid, Trifluoroacetic acid |
| Iodosylarene | ArIO | Hydrolysis of diacetoxyiodo)arene |
| Iodylarene | ArIO₂ | Oxidation with strong oxidants (e.g., NaIO₄) |
Where 'Ar' represents the 2-fluoro-4-methylphenol (B1362316) moiety.
The reactivity of these hypervalent iodine derivatives would be a subject of interest, potentially enabling intramolecular reactions or serving as oxidizing agents for other substrates. The electronic and steric effects of the ortho-fluoro and para-methyl substituents would likely influence the stability and reactivity of these species.
Radical Pathways in the Reactivity of this compound
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate an aryl radical. This aryl radical could then participate in various radical-mediated reactions.
Potential Radical Reactions:
Radical Cyclization: If a suitable radical acceptor group were introduced onto the phenol, intramolecular radical cyclization could occur. For instance, an O-allyl ether derivative could potentially undergo radical cyclization to form a dihydrobenzofuran ring system. The regioselectivity of such a cyclization would be an important aspect to investigate.
Atom Transfer Radical Addition (ATRA): The aryl radical generated from this compound could add to alkenes or alkynes in an intermolecular fashion, leading to the formation of new carbon-carbon bonds.
Reductive Deiodination: In the presence of a suitable hydrogen atom donor, the aryl radical can be trapped to afford 2-fluoro-4-methylphenol.
Table of Potential Radical Intermediates and Products:
| Reaction Type | Radical Intermediate | Potential Product(s) |
| Homolytic C-I Bond Cleavage | 2-Fluoro-4-methylphenoxyl radical | Dimerization products, products from trapping |
| Radical Cyclization (of a derivative) | Cyclized radical intermediate | Heterocyclic compounds |
| Reductive Deiodination | 2-Fluoro-4-methylphenyl radical | 2-Fluoro-4-methylphenol |
Further experimental investigation is required to validate these theoretical pathways and to fully elucidate the rich and complex reactivity of this compound.
Advanced Applications in Organic Synthesis and Chemical Sciences
Strategic Use as a Versatile Synthetic Building Block
2-Fluoro-6-iodo-4-methylphenol is a prime example of a synthetic building block, a class of organic molecules used for the modular assembly of more complex chemical structures. pressbooks.pub The distinct reactivity of its functional groups—the hydroxyl, fluoro, and iodo substituents—allows for a stepwise and controlled manipulation of the molecule. The presence of both a fluorine and an iodine atom on the aromatic ring is particularly significant. The carbon-iodine bond is relatively weak and susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position.
Conversely, the carbon-fluorine bond is much stronger and generally less reactive, often remaining intact during the initial synthetic steps. This differential reactivity between the carbon-iodine and carbon-fluorine bonds is a key feature that synthetic chemists exploit to build molecular complexity in a predictable manner. The hydroxyl group can be easily converted into other functionalities or used to direct subsequent reactions to specific positions on the aromatic ring. libretexts.org The methyl group at the para-position also influences the electronic properties and reactivity of the phenol (B47542).
The strategic combination of these groups in one molecule provides chemists with a powerful tool for the synthesis of a wide array of organic compounds. Its utility is analogous to other polysubstituted phenols which are recognized as important intermediates in chemical synthesis.
Precursor for the Synthesis of Diverse Organic Molecules
The unique structural features of this compound make it an excellent starting material for the synthesis of a wide range of organic molecules, particularly those with applications in medicinal chemistry and materials science.
Phenolic compounds are a recurring and significant motif in a vast number of FDA-approved small-molecule drugs and natural products. acs.orgnih.gov The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. dundee.ac.ukwikipedia.org The presence of both fluorine and iodine in this compound makes it a particularly attractive precursor for the development of novel pharmaceutical intermediates.
The reactive iodine atom can be readily replaced through cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, to introduce a variety of substituents that are crucial for biological activity. nih.govwikipedia.orgorganic-chemistry.org This allows for the rapid generation of a library of diverse molecules from a single starting material. The fluorine atom, typically retained in the final product, can impart desirable pharmacokinetic properties. For instance, fluorinated heterocycles, which can be synthesized from precursors like this compound, are important building blocks in pharmaceutical and agrochemical sciences. nih.gov
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryls, Arylalkenes |
| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Arylalkynes, Enynes |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Arylamines, Aryl ethers, Aryl thioethers |
| Heck | Alkene | C-C | Substituted Alkenes |
| Stille | Organotin Reagent | C-C | Various C-C coupled products |
This table is illustrative of the potential synthetic transformations and is based on the known reactivity of aryl iodides in cross-coupling reactions.
The presence of an iodine atom in this compound also makes it a valuable precursor for the synthesis of isotopically labeled compounds. Radioisotopes of iodine, such as Iodine-123, Iodine-125, and Iodine-131, are widely used in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and in various biological assays. mdpi.com
The synthesis of radioiodinated compounds can be achieved through isotopic exchange reactions or by introducing the radioiodine via electrophilic substitution on a suitable precursor. acs.org Starting from this compound, a non-radioactive iodine atom can be replaced with a radioactive isotope, or the molecule can be modified to create a precursor suitable for radioiodination. These labeled compounds are crucial tools for studying the mechanisms of biological processes, determining the distribution of drugs in the body (pharmacokinetics), and for diagnostic imaging. nih.gov Similarly, the fluorine atom can be replaced with the positron-emitting isotope Fluorine-18 for use in Positron Emission Tomography (PET) imaging, although this is a more synthetically challenging transformation. nih.gov The ability to label the molecule with either a radioiodine or a fluorine isotope provides flexibility in designing mechanistic studies. nih.gov
Development of Novel Reaction Methodologies Enabled by the Compound's Structure
The unique substitution pattern of this compound can be leveraged to develop new and efficient synthetic methodologies. The differential reactivity of the C-I and C-F bonds allows for sequential and site-selective reactions. For example, a cross-coupling reaction can be performed at the iodine-bearing position while leaving the fluorine atom untouched. Subsequently, the fluorine atom could potentially be activated for another transformation under different reaction conditions, or the phenolic hydroxyl group could be used to direct further functionalization of the aromatic ring. rsc.org
This "orthogonal" reactivity is highly sought after in organic synthesis as it allows for the construction of highly complex and specifically substituted aromatic compounds that would be difficult to access through other means. The development of such selective reaction sequences contributes to the broader toolkit of synthetic chemists, enabling more efficient and elegant syntheses of target molecules. While specific novel methodologies based solely on this compound are not extensively documented, the principles of its reactivity are well-aligned with modern trends in reaction development, particularly in the area of transition-metal-catalyzed cross-coupling. researchgate.net
Contribution to the Understanding of Halogen Effects in Aromatic Systems
The study of molecules like this compound provides valuable insights into the fundamental principles of chemical reactivity, specifically the influence of halogen atoms on the properties of aromatic systems. The simultaneous presence of a highly electronegative fluorine atom and a larger, more polarizable iodine atom at the ortho positions to the hydroxyl group creates a unique electronic environment.
The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. pressbooks.pub The interplay between the electron-donating effect of the hydroxyl group and the electron-withdrawing and steric effects of the ortho-halogens can significantly influence the regioselectivity and rate of chemical reactions. nih.gov For instance, the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the ortho-fluoro substituent can affect the acidity of the phenol and its nucleophilicity. nih.gov
By studying the reactivity of this compound in various transformations and comparing it to simpler, related phenols, chemists can dissect the individual contributions of each substituent. This allows for a more nuanced understanding of "substituent effects," which is a cornerstone of physical organic chemistry. tutorchase.com This knowledge is not just of academic interest; it is crucial for predicting the reactivity of other, more complex molecules and for the rational design of new catalysts and synthetic strategies.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Eco-Friendly Synthetic Routes
The synthesis of polyhalogenated phenols often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more sustainable and efficient synthetic methodologies for 2-Fluoro-6-iodo-4-methylphenol, in line with the principles of green chemistry. nih.gov Key objectives will be to improve atom economy, reduce the use of toxic solvents and reagents, and minimize energy consumption. paperpublications.org
One promising approach is the use of microwave-assisted organic synthesis (MAOS). nih.gov Microwave irradiation can often accelerate reaction rates, increase product yields, and reduce the formation of byproducts compared to conventional heating methods. rasayanjournal.co.in For instance, the iodination or fluorination steps in the synthesis of this compound could potentially be optimized using microwave technology, leading to shorter reaction times and improved energy efficiency. rasayanjournal.co.in
Furthermore, the development of catalytic systems that can regioselectively introduce fluorine and iodine atoms onto the 4-methylphenol core is a significant area of interest. This could involve the use of novel transition-metal catalysts or organocatalysts that are effective under milder reaction conditions. The use of non-toxic and recyclable solvents, such as water or ionic liquids, will also be a key consideration in developing greener synthetic protocols. paperpublications.org The direct amidation of phenol (B47542) derivatives using ammonium (B1175870) acetate (B1210297) in acetic acid, which avoids the use of metallic catalysts, is an example of a greener synthetic route that could be explored for derivatives of this compound. rsc.org
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for this compound
| Feature | Traditional Synthetic Routes | Potential Green Synthetic Routes |
| Reagents | Often use of hazardous reagents like strong acids and bases. wjpmr.com | Use of greener and less toxic reagents, such as calcium nitrate (B79036) or diacetoxyiodobenzene. rasayanjournal.co.inwjpmr.com |
| Solvents | Use of volatile organic compounds (VOCs). | Use of water, ionic liquids, or solvent-free conditions. paperpublications.org |
| Energy | Conventional heating methods with high energy consumption. | Microwave-assisted synthesis to reduce reaction time and energy usage. nih.govrasayanjournal.co.in |
| Catalysts | May involve stoichiometric amounts of reagents. | Use of recoverable and reusable catalysts. paperpublications.org |
| Waste | Generation of significant amounts of waste. | Higher atom economy and reduced byproduct formation. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. youtube.com These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize reaction conditions, and even propose novel synthetic pathways. princeton.edu For a molecule like this compound, AI and ML could be instrumental in overcoming synthetic challenges and discovering more efficient production methods.
Machine learning algorithms, such as random forests or neural networks, can be trained on existing reaction data to predict the yield and selectivity of different synthetic routes to this compound. princeton.edu By inputting various starting materials, catalysts, and reaction conditions, these models can identify the optimal parameters for maximizing the yield of the desired product while minimizing the formation of impurities. princeton.edu This approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. princeton.edu
Moreover, AI can be employed in retrosynthetic analysis to design entirely new synthetic routes. By learning the rules of chemical reactivity, AI algorithms can propose a sequence of reactions to construct the target molecule from simple, readily available precursors. youtube.com This could lead to the discovery of more economical and sustainable synthetic strategies for this compound. The development of interpretable ML models can also provide insights into the underlying chemical principles governing the reaction, bridging the gap between computational prediction and a chemist's understanding of molecular reactivity. arxiv.org
Table 2: Potential Applications of AI and Machine Learning in the Synthesis of this compound
| Application | Description |
| Reaction Outcome Prediction | ML models can predict the yield and selectivity of a reaction based on the starting materials, reagents, and conditions. princeton.edu |
| Optimization of Reaction Conditions | AI algorithms can systematically explore the reaction space to identify the optimal temperature, pressure, solvent, and catalyst. nih.gov |
| Retrosynthetic Analysis | AI can propose novel and efficient synthetic pathways by working backward from the target molecule. youtube.com |
| Catalyst Design | ML can aid in the design of new catalysts with enhanced activity and selectivity for the specific transformations required. researchgate.net |
| Ligand Optimization | Machine learning models like Homogeneous Catalyst Graph Neural Network (HCat-GNet) can assist in optimizing ligands to improve the enantioselectivity of asymmetric reactions. researchgate.net |
Exploration of Supramolecular Chemistry Involving Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The presence of both an iodine and a fluorine atom in this compound makes it a particularly interesting candidate for studies in supramolecular chemistry. The iodine atom, being a large and polarizable halogen, is an excellent halogen bond donor. The fluorine atom, on the other hand, is generally a poor halogen bond donor but can influence the electronic properties of the aromatic ring and participate in other non-covalent interactions.
Future research could focus on the design and synthesis of co-crystals and other supramolecular assemblies where this compound acts as a building block. The directional nature of halogen bonds allows for the precise control of the arrangement of molecules in the solid state, which can be used to engineer materials with specific properties. nih.gov For example, the interaction of the iodine atom with Lewis bases could be exploited to create novel liquid crystals, magnetic materials, or conducting materials. nih.gov
The interplay between the halogen bond-donating iodine and the electron-withdrawing fluorine atom could lead to unique and tunable supramolecular architectures. The study of these interactions could provide fundamental insights into the nature of halogen bonding and its role in molecular recognition and self-assembly. researchgate.net
Table 3: Potential Halogen Bond Interactions with this compound
| Halogen Bond Donor | Halogen Bond Acceptor | Potential Supramolecular Structure | Potential Application |
| Iodine on this compound | Nitrogen atom of a pyridine (B92270) derivative | Co-crystal with a linear or zigzag chain structure. | Crystal engineering, materials science. researchgate.net |
| Iodine on this compound | Oxygen atom of a carbonyl group | Dimeric or polymeric structures. | Design of functional materials. researchgate.net |
| Iodine on this compound | Anionic species (e.g., halides) | Formation of a charge-transfer complex. | Anion recognition and sensing. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides valuable information for understanding reaction mechanisms and optimizing process conditions. Advanced spectroscopic techniques are increasingly being used for the in situ monitoring of organic reactions. For the synthesis of this compound, these techniques could offer significant advantages over traditional offline analysis methods.
Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. This real-time data allows for precise control over reaction parameters, ensuring optimal conversion and selectivity. For example, in situ monitoring could be used to determine the exact endpoint of a reaction, preventing the formation of over-iodinated or other undesirable byproducts.
Furthermore, the detailed kinetic data obtained from in situ monitoring can be used to elucidate complex reaction mechanisms. Understanding the mechanistic pathways is crucial for the rational design of more efficient and selective synthetic processes. The application of these advanced spectroscopic techniques will be instrumental in moving the synthesis of this compound from a laboratory scale to a more controlled and efficient industrial process.
Table 4: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
| Spectroscopic Technique | Information Provided | Application in Synthesis of this compound |
| ReactIR (FT-IR) | Real-time tracking of functional group changes. | Monitoring the disappearance of the starting material's C-H bond and the appearance of the C-I and C-F bonds. |
| Raman Spectroscopy | Sensitive to changes in molecular vibrations, particularly for non-polar bonds. | Complementary to FT-IR, useful for monitoring reactions in aqueous media. |
| Process NMR | Quantitative measurement of the concentration of different species in the reaction mixture. | Detailed kinetic analysis and determination of reaction intermediates. |
| Mass Spectrometry | Identification of reaction components and byproducts by their mass-to-charge ratio. | Real-time analysis of reaction mixture composition. rasayanjournal.co.in |
Expanding the Scope of Applications in Materials Science and Chemical Biology
The unique combination of functional groups in this compound suggests a range of potential applications in both materials science and chemical biology. The presence of the heavy iodine atom makes it a candidate for applications where high electron density is desirable, such as in X-ray contrast agents or as a component in scintillating materials. The fluorine atom can enhance thermal stability and influence the electronic properties of materials.
In materials science, this compound could serve as a monomer or a precursor for the synthesis of novel polymers with tailored properties. Its ability to form halogen bonds could be exploited to create self-healing materials or materials with tunable optical properties. The incorporation of this compound into liquid crystal formulations could also be explored, with the potential for creating new display technologies.
In the realm of chemical biology, the compound could be investigated for its potential biological activity. Halogenated phenols are known to exhibit a wide range of biological effects, and the specific substitution pattern of this compound may confer unique pharmacological properties. atauni.edu.tr Furthermore, it could be used as a chemical probe to study biological systems. The iodine atom can serve as a heavy atom for X-ray crystallography studies of protein-ligand complexes, while the fluorine atom can be used as a reporter for ¹⁹F NMR studies of biological interactions.
Table 5: Potential Applications of this compound
| Field | Potential Application | Rationale |
| Materials Science | Monomer for specialty polymers. | The fluoro and iodo groups can impart unique thermal and optical properties. |
| Component in liquid crystals. | The rigid aromatic core and potential for halogen bonding could lead to novel liquid crystalline phases. nih.gov | |
| Precursor for conducting materials. | The polarizable iodine atom may facilitate charge transport. nih.gov | |
| Chemical Biology | Potential pharmacophore. | Halogenated phenols are a common motif in bioactive molecules. atauni.edu.tr |
| Chemical probe for ¹⁹F NMR. | The fluorine atom can be used to study molecular interactions in biological systems. | |
| Heavy-atom derivative for X-ray crystallography. | The iodine atom can aid in solving the phase problem in protein structure determination. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
